molecular formula C25H33ClN2O4 B6288551 Fmoc-D-Lys-OtBu HCl CAS No. 2413365-27-0

Fmoc-D-Lys-OtBu HCl

Cat. No.: B6288551
CAS No.: 2413365-27-0
M. Wt: 461.0 g/mol
InChI Key: XTDFFDJUDIORFU-VZYDHVRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Lys-OtBu HCl: is a derivative of the amino acid lysine, specifically modified for use in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus, a tert-butyl (OtBu) ester protecting group on the carboxyl terminus, and a hydrochloride (HCl) salt form. These modifications make it particularly useful in solid-phase peptide synthesis (SPPS), where it helps in the stepwise construction of peptides by protecting reactive groups during the synthesis process .

Biochemical Analysis

Biochemical Properties

Fmoc-D-Lys-OtBu HCl plays a crucial role in biochemical reactions, particularly in solid-phase peptide synthesis (SPPS). It interacts with various enzymes and proteins involved in peptide bond formation. The compound’s fluorenylmethyloxycarbonyl (Fmoc) group protects the amino group of lysine, preventing unwanted reactions during peptide elongation. The t-butyl ester group protects the carboxyl group, ensuring the stability of the intermediate peptide .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s protective groups are removed during the final stages of peptide synthesis, allowing the resulting peptide to interact with cellular components. This interaction can modulate cell signaling pathways and gene expression, leading to changes in cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The Fmoc group forms π–π stacking interactions with aromatic residues in proteins, while the t-butyl ester group provides steric hindrance, preventing unwanted side reactions. These interactions ensure the correct assembly of peptides during synthesis. Additionally, the removal of protective groups can activate or inhibit enzymes, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is stable under standard storage conditions but can degrade under extreme pH or temperature conditions. Long-term studies have shown that the removal of protective groups can lead to changes in cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is well-tolerated and does not exhibit significant toxicity. At high doses, it can cause adverse effects, including toxicity and disruption of cellular processes. Threshold effects have been observed, indicating that the compound’s impact on cellular function is dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to peptide synthesis. The compound interacts with enzymes such as peptidases and proteases, which cleave the protective groups during peptide elongation. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s Fmoc group can interact with membrane proteins, facilitating its transport across cellular membranes. Additionally, binding proteins can sequester the compound, affecting its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, through interactions with targeting signals. These interactions can affect the compound’s activity and function within cells .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Fmoc Deprotection: D-lysine with a free amino group.

    Ester Hydrolysis: D-lysine with a free carboxyl group.

    Coupling Reactions: Peptides with extended chains.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of Fmoc and tert-butyl ester protecting groups, which provide orthogonal protection for both the amino and carboxyl groups. This allows for greater flexibility and control in peptide synthesis compared to other similar compounds .

Properties

IUPAC Name

tert-butyl (2R)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O4.ClH/c1-25(2,3)31-23(28)22(14-8-9-15-26)27-24(29)30-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21;/h4-7,10-13,21-22H,8-9,14-16,26H2,1-3H3,(H,27,29);1H/t22-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDFFDJUDIORFU-VZYDHVRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33ClN2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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